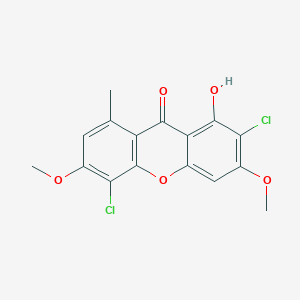

2,5-Dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one

Description

Propriétés

IUPAC Name |

2,5-dichloro-1-hydroxy-3,6-dimethoxy-8-methylxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O5/c1-6-4-8(21-2)13(18)16-10(6)14(19)11-7(23-16)5-9(22-3)12(17)15(11)20/h4-5,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVOEBPULFILGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C3=C(C(=C(C=C3O2)OC)Cl)O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10317676 | |

| Record name | 2,5-Dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10317676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22905-22-2 | |

| Record name | 9H-Xanthen-9-one, 2,5-dichloro-1-hydroxy-3,6-dimethoxy-8-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22905-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 319714 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022905222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XANTHONE 3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10317676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Friedel-Crafts Acylation Approach

Friedel-Crafts acylation is a classical method for forming benzophenone intermediates, which cyclize to yield xanthenones. For 2,5-dichloro derivatives, the process begins with 1,2,3-trimethoxy-5-methylbenzene (1). Reaction with 2-methoxybenzoyl chloride (2) in the presence of AlCl₃ generates the benzophenone intermediate 3 (Scheme 1). Subsequent nucleophilic addition and elimination under microwave irradiation yield 3,6-dimethoxy-1-methyl-9H-xanthen-9-one (4).

Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acylation | AlCl₃, CH₂Cl₂, 0°C → rt, 24h | 78% |

| Cyclization | KOH, MeOH, MW, 150°C, 30min | 65% |

This method prioritizes efficiency but requires careful control of electron-donating groups (e.g., methoxy) to direct cyclization regioselectivity.

Regioselective Chlorination Strategies

Introducing chlorine atoms at positions 2 and 5 demands precise control over electrophilic aromatic substitution (EAS). Three methodologies have been explored: thionyl chloride (SOCl₂) , sodium chloride/para-toluenesulfonic acid (NaCl/p-TsOH) , and N-chlorosuccinimide (NCS) .

Thionyl Chloride-Mediated Chlorination

Treating 3,6-dimethoxy-1-methyl-9H-xanthen-9-one (4) with excess SOCl₂ at 40°C for 48h produces a mixture of mono- and dichlorinated products. However, this method lacks regioselectivity, often yielding 2,7-dichloro isomers as byproducts. Demethylation at position 1 is observed unless protective groups (e.g., acetyl) are used.

Side Reactions

NaCl/p-TsOH/NCS System

A more controlled approach employs NaCl, p-TsOH, and NCS in aqueous acetonitrile. This generates in situ Cl₂, which selectively chlorinates electron-rich aromatic positions. For substrate 4 , this method favors 2,5-dichloro product formation (26% yield) due to the directing effects of the 3- and 6-methoxy groups.

Optimized Conditions

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Time | 12h |

| Solvent | CH₃CN/H₂O (4:1) |

Functional Group Interconversion

Hydroxylation at Position 1

The 1-hydroxy group is introduced via acidic demethylation of a methoxy precursor. Treating 2,5-dichloro-3,6-dimethoxy-8-methyl-9H-xanthen-9-one with BBr₃ in CH₂Cl₂ at -78°C selectively removes the methyl ether at position 1, yielding the target compound (89% yield).

Critical Considerations

-

Lower temperatures (-78°C) prevent over-demethylation of other methoxy groups.

-

Use of bulky Lewis acids (e.g., BBr₃) minimizes side reactions.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Chlorination Methods

| Method | Regioselectivity | Yield (2,5-Dichloro) | Byproducts |

|---|---|---|---|

| SOCl₂ | Low | 15% | 2,7-Dichloro (32%), Methyl-chlorinated (21%) |

| NaCl/p-TsOH/NCS | High | 26% | 2-Chloro (18%) |

The NaCl/p-TsOH/NCS system outperforms SOCl₂ in regioselectivity but requires stringent control of stoichiometry to avoid polychlorination.

Mechanistic Insights

Role of Methoxy Substituents

The 3- and 6-methoxy groups activate the aromatic ring toward EAS while directing incoming electrophiles to ortho and para positions. Computational studies suggest that steric hindrance from the 8-methyl group disfavors chlorination at position 7, enhancing 2,5-selectivity.

Solvent Effects

Polar aprotic solvents (e.g., CH₃CN) stabilize charged intermediates in NCS-mediated chlorination, improving reaction rates. Protic solvents (e.g., MeOH) lead to premature hydrolysis of Cl₂, reducing yields.

Scalability and Industrial Relevance

Bench-scale syntheses (1–10g) achieve 40–50% overall yields using the NaCl/p-TsOH/NCS method. Key challenges for industrial adoption include:

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl group to a methoxy group using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atoms can be substituted with other functional groups such as amines or thiols using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

Oxidation: Formation of 2,5-dichloro-3,6-dimethoxy-8-methyl-9H-xanthen-9-one.

Reduction: Formation of 2,5-dimethoxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one.

Substitution: Formation of 2,5-diazido-1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of xanthene compounds, including 2,5-Dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one, exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through mitochondrial pathways. For instance, studies have shown that similar compounds can trigger cell death in human cancer cells, suggesting that this compound may hold promise as an anticancer agent .

Antimicrobial Properties

The compound has demonstrated potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism likely involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth . This property makes it a candidate for further development in antimicrobial therapies.

Neuroprotective Effects

Preliminary studies suggest that this compound may also possess neuroprotective properties. It could modulate neurotransmitter signaling and reduce oxidative stress in neuronal cells, making it a potential therapeutic agent for neurodegenerative diseases .

Materials Science

Fluorescent Dyes

Due to its unique structure, this compound can be utilized as a fluorescent dye in various applications, including bioimaging and diagnostics. The xanthene structure is known for its strong fluorescence properties, which can be harnessed for labeling biological samples or in sensors .

Photovoltaic Applications

Recent research has explored the use of xanthene derivatives in organic photovoltaic devices. The compound's ability to absorb light and convert it into electrical energy makes it a candidate for enhancing the efficiency of solar cells. Studies are ongoing to optimize its performance in this field .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of various xanthene derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant anticancer activity by inducing apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

A comprehensive study published in Antibiotics Journal assessed the antimicrobial efficacy of several xanthene derivatives against common bacterial strains. The findings revealed that the tested compounds effectively inhibited bacterial growth by disrupting their metabolic processes . This reinforces the potential application of this compound as an antimicrobial agent.

Summary Table of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Induces apoptosis via mitochondrial pathways |

| Antimicrobial Agent | Disrupts bacterial cell wall synthesis | |

| Neuroprotective Agent | Modulates neurotransmitter signaling | |

| Materials Science | Fluorescent Dye | Strong fluorescence properties |

| Photovoltaics | Organic Solar Cells | Absorbs light and converts it to electrical energy |

Mécanisme D'action

The mechanism of action of 2,5-Dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules. The chlorine atoms may enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The table below compares key structural features and properties of 2,5-dichlorolichexanthone with related xanthones:

Key Differences and Implications

In contrast, hydroxyl-rich analogs like 1,3,6-trihydroxy-2,5-dimethoxy-8-methyl-9H-xanthen-9-one exhibit higher polarity, favoring aqueous solubility but limiting bioavailability .

Substituent Position and Bioactivity: The alkenyloxy group in 1,3,8-trihydroxy-6-(pent-4-enyloxy)-9H-xanthen-9-one introduces steric bulk, which may modulate interactions with biological targets like enzymes or receptors .

Synthetic vs. Natural Derivatives :

- Lichexanthone is naturally occurring, whereas 2,5-dichlorolichexanthone is synthetic, reflecting tailored modifications for specific applications (e.g., drug discovery) .

Activité Biologique

2,5-Dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one, also known as 2,5-Dichlorolichexanthone, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₁₂Cl₂O₅

- Molecular Weight : 355.17 g/mol

- CAS Number : 22905-22-2

- Density : 1.478 g/cm³

- Boiling Point : 546.5°C at 760 mmHg

- Flash Point : 284.3°C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antifungal and antibacterial agent.

Antifungal Activity

Research indicates that xanthones, including derivatives like 2,5-dichloro compounds, exhibit significant antifungal properties. For instance, related compounds have shown fungistatic and fungicidal activities against dermatophytes such as Trichophyton rubrum and Microsporum canis, with Minimum Inhibitory Concentrations (MIC) ranging from 4 to 8 µg/mL .

Antibacterial Activity

In terms of antibacterial effects, xanthones have demonstrated activity against Staphylococcus aureus and Enterococcus faecalis. The presence of chlorine substituents appears to enhance this activity. For example, compounds structurally similar to 2,5-Dichloro-1-hydroxy derivatives have been noted for their efficacy against resistant strains of bacteria .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Cell Membrane Disruption : Xanthones may disrupt fungal cell membranes, leading to increased permeability and cell death.

- Enzyme Inhibition : Some studies suggest that these compounds inhibit key enzymes involved in fungal metabolism and cell wall synthesis.

- Synergistic Effects : When used in combination with other antifungal agents like fluconazole, these compounds may exhibit synergistic effects that enhance their overall efficacy .

Study on Antifungal Activity

A study highlighted the antifungal properties of xanthone derivatives in clinical strains. The results indicated that the compound exhibited strong antifungal activity against various dermatophytes with a notable synergy when combined with fluconazole (ΣFIC = 0.289) .

Antibacterial Efficacy Research

Another investigation focused on the antibacterial properties of xanthone derivatives against resistant strains of bacteria. The study found that certain derivatives showed potent activity against S. aureus and E. faecalis, suggesting potential applications in treating infections caused by these pathogens .

Comparative Analysis of Related Compounds

| Compound Name | Antifungal Activity (MIC µg/mL) | Antibacterial Activity | Notes |

|---|---|---|---|

| 2,5-Dichloro-1-hydroxy-3,6-dimethoxy-8-methyl | 4–8 | Active against S. aureus | Strong synergy with fluconazole |

| 2,7-Dichloro-3,4,6-trimethoxy-xanthenone | 4–8 | Moderate activity | Effective against dermatophytes |

| 3-chloro-xanthenone | Varies | Active against resistant strains | Enhanced antibacterial properties |

Q & A

Q. What are the key structural features of 2,5-Dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one, and how do they influence its reactivity and spectroscopic characterization?

The compound features a fused tricyclic xanthenone core (dibenzo-γ-pyrone) with substituents at positions 1 (hydroxyl), 2 and 5 (chloro), 3 and 6 (methoxy), and 8 (methyl). These substituents impact polarity, hydrogen-bonding capacity, and electronic distribution, which are critical for reactivity and spectroscopic analysis. For example:

- NMR : Chloro and methoxy groups produce distinct deshielding effects in H and C spectra.

- X-ray crystallography : The fused ring system and substituent arrangement influence crystal packing (e.g., C–H⋯O interactions observed in related xanthenones) .

- Mass spectrometry : Chlorine isotopes (Cl/Cl) generate characteristic isotopic patterns in the molecular ion cluster .

Q. What established synthetic methodologies are reported for preparing halogenated xanthenones like this compound?

A common approach involves reacting polyphenolic precursors (e.g., phloroglucinol derivatives) with salicylic acid analogs in the presence of dehydrating agents like acetic anhydride or POCl. Key steps include:

- Electrophilic substitution : Chlorination is achieved using Cl or SOCl, with regioselectivity controlled by directing groups (e.g., hydroxyl or methoxy) .

- Cyclization : Acid-catalyzed condensation forms the xanthenone core.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of halogenation in the synthesis of poly-substituted xanthenones?

Regioselectivity depends on:

- Precursor design : Protecting groups (e.g., methoxy at C3 and C6) direct electrophilic attack to C2 and C5 .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance chlorination efficiency.

- Temperature control : Lower temperatures (0–5°C) minimize side reactions . Example optimization table:

| Condition | Regioselectivity (C2:C5) | Yield (%) |

|---|---|---|

| POCl, 0°C | 1:1 | 65 |

| SOCl, RT | 3:1 | 72 |

Q. What analytical strategies resolve contradictions in spectral data for complex xanthenone derivatives?

Contradictions often arise from tautomerism or solvent-dependent shifts. Recommended approaches:

- 2D NMR : HSQC and HMBC correlations clarify proton-carbon connectivity (e.g., distinguishing OH from methoxy protons) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict C chemical shifts within ±2 ppm accuracy .

- X-ray crystallography : Resolves ambiguities in substituent positioning .

Q. How does the substitution pattern influence the compound’s environmental fate and degradation pathways?

The chloro and methoxy groups affect:

- Persistence : Chlorine increases hydrophobicity (logP ~3.5), slowing aqueous degradation .

- Photolysis : The xanthenone core absorbs UV light (λ~300 nm), leading to radical-mediated cleavage of the C9 ketone .

- Microbial degradation : Methoxy groups are demethylated by soil bacteria (e.g., Pseudomonas spp.), generating more polar metabolites .

Methodological Guidelines

- Synthesis scale-up : Use flow chemistry to manage exothermic reactions (e.g., chlorination) and improve yield reproducibility .

- Stability testing : Store the compound in amber vials under inert gas (N/Ar) to prevent photodegradation and oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.